molecular formula C11H15NO B8460251 8-amino-3,4-dihydro-2,5-dimethyl-2H-1-benzopyran

8-amino-3,4-dihydro-2,5-dimethyl-2H-1-benzopyran

Cat. No. B8460251
M. Wt: 177.24 g/mol
InChI Key: RWZXWDITEPTTKZ-UHFFFAOYSA-N
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Patent
US04558040

Procedure details

A mixture of 27 g of 1D, 200 ml of THF and 2 g of activated Raney nickel catalyst was treated with hydrogen (40 psig) in a Parr shaker for 3 hours. The resulting mixture was dried (MgSO4), filtered and concentrated to dryness, to give 8-amino-3,4-dihydro-2,5-dimethyl-2H-1-benzopyran (1E), as an amber syrup.
Name
1D
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][C:5]2[C:8]([CH3:15])=[CH:9][CH:10]=[C:11]([N+:12]([O-])=O)[C:4]=2[O:3]1.[H][H]>[Ni].C1COCC1>[NH2:12][C:11]1[C:4]2[O:3][CH:2]([CH3:1])[CH2:7][CH2:6][C:5]=2[C:8]([CH3:15])=[CH:9][CH:10]=1

Inputs

Step One
Name
1D
Quantity
27 g
Type
reactant
Smiles
CC1OC2=C(CC1)C(=CC=C2[N+](=O)[O-])C
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting mixture was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=2CCC(OC21)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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